
4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods, including chlorination of the corresponding pyridine precursor or by introducing the thienylsulfonyl group onto the pyridine ring.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic route. Generally, chlorination reactions involve the use of chlorine gas or chlorinating agents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction type and reagents used.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a starting point for drug development due to its unique structure.
Industry: Its applications in industry are yet to be fully explored.
Mechanism of Action
- The exact mechanism of action remains unclear. Further research is needed to understand how it interacts with cellular targets and pathways.
Comparison with Similar Compounds
Properties
CAS No. |
287197-96-0 |
|---|---|
Molecular Formula |
C10H7Cl2N3O2S2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2,6-dichloro-N'-thiophen-2-ylsulfonylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O2S2/c11-7-4-6(5-8(12)14-7)10(13)15-19(16,17)9-2-1-3-18-9/h1-5H,(H2,13,15) |
InChI Key |
JKOLOSSZDQDGAM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)S(=O)(=O)/N=C(/C2=CC(=NC(=C2)Cl)Cl)\N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N=C(C2=CC(=NC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



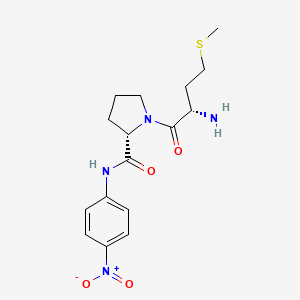
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)
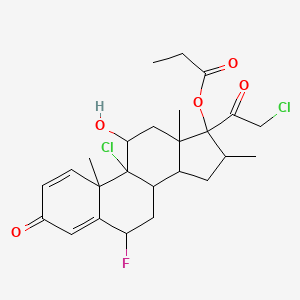
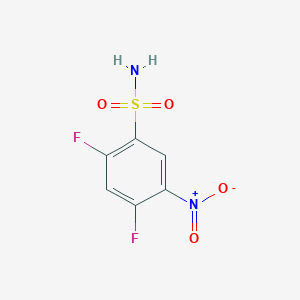
![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)



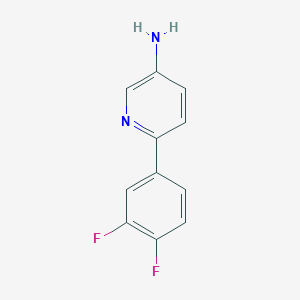
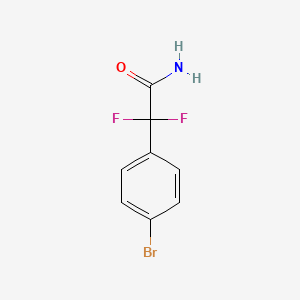

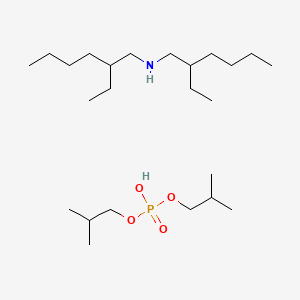
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)
